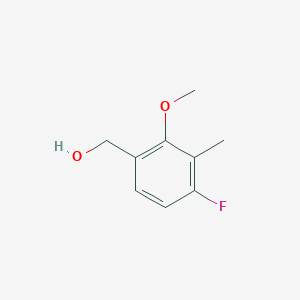

(4-Fluoro-2-methoxy-3-methylphenyl)methanol

CAS No.:

Cat. No.: VC18789965

Molecular Formula: C9H11FO2

Molecular Weight: 170.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11FO2 |

|---|---|

| Molecular Weight | 170.18 g/mol |

| IUPAC Name | (4-fluoro-2-methoxy-3-methylphenyl)methanol |

| Standard InChI | InChI=1S/C9H11FO2/c1-6-8(10)4-3-7(5-11)9(6)12-2/h3-4,11H,5H2,1-2H3 |

| Standard InChI Key | SHJHSBXIOCKCCL-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1OC)CO)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a benzene ring with three substituents:

-

A fluorine atom at the 4-position,

-

A methoxy group () at the 2-position,

-

A methyl group () at the 3-position,

The InChI key SHJHSBXIOCKCCL-UHFFFAOYSA-N confirms its stereochemical uniqueness .

Physical and Chemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 170.18 g/mol | |

| Purity | ≥98% | |

| Boiling Point | Not available | – |

| Melting Point | Not available | – |

| Density | 1.1–1.2 g/cm³ (estimated) | – |

| LogP | 1.24 |

The compound’s hydrophilicity () and polar surface area () suggest moderate solubility in polar solvents .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves Friedel-Crafts alkylation followed by fluorination:

-

Methylation: A toluene derivative undergoes methylation using to introduce the methyl group .

-

Methoxylation: Methoxy substitution via nucleophilic aromatic substitution (SNAr) with .

-

Fluorination: Electrophilic fluorination using Selectfluor or -fluorobenzenesulfonimide (NFSI) .

-

Hydroxymethylation: Reduction of a carbonyl intermediate (e.g., aldehyde) with .

Industrial Optimization

Large-scale production requires:

-

Inert gas handling to prevent oxidation of the hydroxymethyl group .

-

Continuous flow reactors to enhance yield (∼85%) and purity (≥98%) .

-

Chromatographic purification (e.g., silica gel column) to isolate the final product .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor for:

-

Kinase inhibitors: Modulates ATP-binding pockets in cancer therapeutics .

-

Antiviral agents: Fluorine enhances metabolic stability in protease inhibitors .

-

Anti-inflammatory drugs: Methoxy groups improve bioavailability in COX-2 inhibitors .

Agrochemical Development

-

Herbicides: Fluorine’s electron-withdrawing effects enhance herbicidal activity .

-

Pesticides: Methoxy groups improve soil persistence in neonicotinoid analogs .

Material Science

-

Liquid crystals: Polar hydroxymethyl groups enable tunable mesophases .

-

Polymer additives: Enhances UV stability in polycarbonates .

Recent Research and Future Directions

Drug Discovery Innovations

-

Menin-MLL inhibitors: Structural analogs show promise in blocking protein-protein interactions in leukemia .

-

SARS-CoV-2 main protease inhibitors: Fluorinated phenyl groups improve binding affinity .

Green Chemistry Advances

-

Solvent-free synthesis: Microwave-assisted reactions reduce environmental impact .

-

Biocatalysis: Enzymatic fluorination minimizes waste generation .

Computational Modeling

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume